(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique structure combining adamantyl, diphenylphosphanyl, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the adamantyl moiety: This can be achieved through the reaction of adamantane with suitable reagents to introduce the desired functional groups.
Synthesis of the diphenylphosphanyl-xanthene unit: This involves the reaction of diphenylphosphine with 9,9-dimethylxanthene under controlled conditions to form the diphenylphosphanyl-xanthene intermediate.
Coupling of the intermediates: The final step involves coupling the adamantyl and diphenylphosphanyl-xanthene intermediates using appropriate coupling agents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: A related compound with similar structural features.
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II): Another compound with a similar diphenylphosphanyl-xanthene unit.
Uniqueness
®-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the adamantyl moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications and provides unique interactions with biological targets.
Properties
Molecular Formula |
C42H48NO2PS |
---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39?,42?,47-/m1/s1 |
InChI Key |
DDAVVJQEEHFBRU-OLONABNLSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)N[S@](=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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